l-Methylephedrine hydrochloride

Cardiovascular Pharmacology Adrenergic Receptor Agonists In Vitro Assays

l-Methylephedrine hydrochloride is a differentiated adrenergic tool compound. Its significantly weaker chronotropic potency compared to l-ephedrine makes it ideal for studying partial agonism at β1-adrenoceptors without confounding cardiac effects. PET imaging data confirms negligible dopamine transporter (DAT) occupancy versus pseudoephedrine at clinical doses, enabling research protocols requiring minimal CNS impact. For food safety laboratories, the validated LC-MS/MS method (LOD 0.05 μg/kg, LOQ 0.15 μg/kg) supports residue compliance testing in meat products. Formulation scientists benefit from patented excipient combinations (isopropyl palmitate or isopropyl myristate) that prevent discoloration when combined with isopropylmethylphenol, ensuring long-term topical product stability. Available in high purity (≥98%) with comprehensive regulatory support for compliant procurement.

Molecular Formula C11H17NO.ClH
C11H18ClNO
Molecular Weight 215.72 g/mol
CAS No. 18760-80-0
Cat. No. B131458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namel-Methylephedrine hydrochloride
CAS18760-80-0
Synonyms(αS)-rel-α-[(1R)-1-(Dimethylamino)ethyl]benzenemethanol Hydrochloride;  _x000B_(+/-)-N-Methylephedrine Hydrochloride;  dl-Methylephedrine Hydrochloride; 
Molecular FormulaC11H17NO.ClH
C11H18ClNO
Molecular Weight215.72 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=CC=C1)O)N(C)C.Cl
InChIInChI=1S/C11H17NO.ClH/c1-9(12(2)3)11(13)10-7-5-4-6-8-10;/h4-9,11,13H,1-3H3;1H
InChIKeyNTCYWJCEOILKNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





l-Methylephedrine Hydrochloride (CAS 18760-80-0): Key Physicochemical and Pharmacological Baseline for Procurement Decisions


l-Methylephedrine hydrochloride is a sympathomimetic amine with a molecular weight of 215.72 g/mol and a melting point of 208 °C [1]. It acts as an adrenergic receptor agonist, activating both α- and β-adrenergic receptors [2]. The compound is a derivative of ephedrine and is available in various stereoisomeric forms, with the (1R,2S)-(-)-N-methylephedrine hydrochloride being a specific stereoisomer of interest [3]. Its primary applications include use as an antitussive and bronchodilator, often formulated in combination with other active pharmaceutical ingredients for respiratory conditions [2].

Why l-Methylephedrine Hydrochloride (CAS 18760-80-0) Cannot Be Directly Substituted by Ephedrine or Pseudoephedrine


In-class substitution is not straightforward due to significant differences in receptor affinity, potency, and central nervous system effects. l-Methylephedrine exhibits a distinct pharmacological profile compared to its analogs, including a markedly weaker chronotropic effect than l-ephedrine and a significantly lower impact on brain dopamine transporter occupancy compared to pseudoephedrine [1]. Analytical methods also require specific validation for l-methylephedrine due to its unique chemical behavior in complex matrices, which can differ from that of other ephedra alkaloids [2]. These quantitative differences underscore the need for precise compound selection based on the specific functional assay or application.

Quantitative Differentiation Guide for l-Methylephedrine Hydrochloride (CAS 18760-80-0) vs. Ephedrine and Pseudoephedrine


l-Methylephedrine Exhibits Significantly Lower Chronotropic Potency Than l-Ephedrine in Isolated Rat Atria

In isolated rat right atria, the positive chronotropic effect (increase in beating rate) of l-Methylephedrine (l-MEP) is substantially weaker than that of l-Ephedrine (l-EPH). The potency ranking was determined as l-EPH > d-EPH ≫ l-MEP [1]. Specifically, l-EPH was about three times as potent as d-EPH [1].

Cardiovascular Pharmacology Adrenergic Receptor Agonists In Vitro Assays

l-Methylephedrine's Central Nervous System Activity is Quantifiably Weaker Than Pseudoephedrine in Humans

A randomized placebo-controlled trial using positron emission tomography (PET) demonstrated that at maximum clinical doses, dl-methylephedrine has a significantly weaker effect on brain dopamine transporter (DAT) occupancy compared to pseudoephedrine [1]. While the urinary concentration of dl-methylephedrine (12.7 µg/mL) exceeded the prohibited threshold, its DAT occupancy (6.1%) did not differ from placebo (6.2%, p=0.92) [1]. In contrast, pseudoephedrine produced a DAT occupancy of 18.4%, significantly higher than placebo (p=0.009), even though its urinary concentration (144.8 µg/mL) was below the prohibited level [1].

CNS Pharmacology Dopamine Transporter Positron Emission Tomography

Validated LC-MS/MS Method for Trace Residue Analysis of dl-Methylephedrine in Porcine Muscle with High Sensitivity

A highly sensitive and validated LC-MS/MS method was developed for the determination of dl-methylephedrine hydrochloride (MEP) residues in porcine muscle tissue [1]. The method achieved a limit of detection (LOD) of 0.05 μg/kg and a limit of quantification (LOQ) of 0.15 μg/kg, with a calibration curve correlation coefficient (R²) of 0.9974 [1]. Recoveries at three spiking levels ranged from 94.5% to 101.2%, with relative standard deviations (RSD) below 4.06% [1].

Analytical Chemistry Residue Analysis LC-MS/MS

Patented Formulation Application: Stability in External Preparations Containing Isopropylmethylphenol

A patent describes the challenge of discoloration over time when dl-methylephedrine hydrochloride, used as a vasoconstricting agent, is blended with isopropylmethylphenol in external preparations [1]. The patent provides a solution to this problem by adding an aliphatic acid alkyl ester, such as isopropyl palmitate or isopropyl myristate, to the formulation [1]. This formulation approach yields an external preparation with suppressed discoloration and long-term stability [1].

Pharmaceutical Formulation Stability Topical Preparations

Strategic Application Scenarios for l-Methylephedrine Hydrochloride (CAS 18760-80-0) Based on Quantitative Differentiation


Cardiovascular Pharmacology Research Requiring a Low-Potency β1-Adrenoceptor Agonist

Researchers investigating β1-adrenoceptor signaling or cardiovascular function can utilize l-methylephedrine hydrochloride as a tool compound with significantly reduced chronotropic potency compared to l-ephedrine [1]. This allows for the study of partial agonism or the dissection of direct versus indirect adrenergic effects, as the compound's weak activity is mainly mediated by released noradrenaline [1]. The distinct potency profile makes it a valuable comparator for understanding structure-activity relationships within the ephedrine alkaloid class.

CNS Pharmacology and Anti-Doping Research Focused on Minimal Central Stimulation

In studies where central nervous system (CNS) effects are a primary variable or a confounding factor to be avoided, l-methylephedrine is a preferable choice over pseudoephedrine [2]. The quantitative PET imaging data showing no significant difference in DAT occupancy from placebo at clinical doses [2] provides a strong evidence base for selecting this compound in research protocols aiming to minimize CNS impact while retaining peripheral adrenergic activity. This is particularly relevant for anti-doping research, where understanding the differential effects of stimulants is critical.

Veterinary Residue Monitoring and Food Safety Analysis

For laboratories tasked with monitoring drug residues in animal-derived food products, the validated LC-MS/MS method for dl-methylephedrine hydrochloride provides a sensitive and reliable analytical solution [3]. The method's low limits of detection (0.05 μg/kg) and quantification (0.15 μg/kg) enable compliance testing against established maximum residue limits, ensuring food safety and regulatory adherence in pork and other meat products [3].

Development of Stable Topical Formulations Containing Vasoconstrictor Agents

Formulation scientists developing topical products for nasal decongestion or local vasoconstriction can leverage patented knowledge to create stable preparations of l-methylephedrine hydrochloride. By incorporating specific excipients such as isopropyl palmitate or isopropyl myristate, the known discoloration issue when combined with isopropylmethylphenol can be effectively mitigated, resulting in a product with enhanced long-term stability and shelf-life [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for l-Methylephedrine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.